molecular formula C21H19N3 B12141002 N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline

N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline

Cat. No.: B12141002
M. Wt: 313.4 g/mol
InChI Key: DUCXXVOOYNZBDL-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is a structurally complex compound featuring a hybrid indole-pyridine-aniline framework, making it a versatile building block in organic synthesis and medicinal chemistry research . This compound belongs to the class of indolylarylmethanes, which are recognized as crucial structural motifs with broad applications in pharmaceuticals, dyes, and materials science . The indole nucleus is a prominent scaffold in medicinal chemistry, frequently found in biologically active compounds and known for its diverse pharmacological potential, including anticancer, antiviral, and antimicrobial activities . Its defined stereochemistry and modular structure, which includes multiple aromatic systems and a central methylene bridge, offer significant opportunities for further derivatization . The presence of both electron-rich heterocycles (indole) and a basic nitrogen-containing heterocycle (pyridine) confers tailored reactivity and stability, facilitating its use in metal-free synthetic methodologies, such as Brønsted acidic ionic liquid-catalyzed aza-Friedel–Crafts reactions in aqueous media . Researchers can leverage this compound as a key intermediate for developing novel chemical entities, particularly in the synthesis of triarylmethane derivatives and for exploring structure-activity relationships in drug discovery programs . This product is intended for research applications only and is not for human or veterinary therapeutic use.

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]aniline

InChI

InChI=1S/C21H19N3/c1-15-20(18-9-5-6-10-19(18)23-15)21(16-11-13-22-14-12-16)24-17-7-3-2-4-8-17/h2-14,21,23-24H,1H3

InChI Key

DUCXXVOOYNZBDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated indole.

    Formation of the Final Compound: The final step involves the reaction of the intermediate compound with aniline under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted indole or pyridine derivatives.

Scientific Research Applications

N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity. The aniline group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyridine and Indole Moieties

Pyridine Positional Isomers
  • Pyridin-2-yl analog :
    • N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-3-nitroaniline ():
  • Substitutes pyridin-4-yl with pyridin-2-yl and replaces the aniline with a 3-nitroaniline group.
  • Synthesized via a three-component reaction involving 3-nitroaniline, picolinaldehyde (pyridine-2-carbaldehyde), and 2-methylindole. Yield and purification (flash column chromatography with AcOEt/hexane 1:3) are comparable to other analogs.
  • The pyridin-2-yl group may alter electronic properties and binding interactions compared to the 4-position isomer due to steric and electronic differences .

  • Pyridin-3-yl analog :

    • 4-Methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline ():
  • Molecular formula: C₂₂H₂₁N₃; monoisotopic mass: 327.1735 g/mol.
  • Features a 4-methylaniline substituent and pyridin-3-yl group. The pyridine positional isomerism likely impacts solubility and intermolecular interactions (e.g., hydrogen bonding) compared to the pyridin-4-yl variant .
Indole Modifications
  • N-(1H-indol-6-ylmethyl)-4-fluoroaniline (): Replaces the 2-methylindole with a 1H-indol-6-yl group and substitutes the pyridin-4-yl with a fluorinated aniline. Molecular formula: C₁₅H₁₃FN₂.

Substituent Effects on Aniline

Electron-Withdrawing vs. Electron-Donating Groups
  • 3-Nitroaniline derivative ():

    • The nitro group introduces strong electron-withdrawing effects, reducing basicity and altering reactivity in electrophilic substitution reactions.
    • Contrasts with the unsubstituted aniline in the target compound, which retains higher nucleophilicity .
Trifluoromethyl and Heterocyclic Substitutions
  • N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline ():
    • Incorporates a trifluoromethyl group and pyrazole ring. The CF₃ group increases metabolic resistance and hydrophobicity, while the pyrazole may modulate target selectivity .
Melting Points and Solubility
Compound Melting Point (°C) Molecular Formula Purity (%)
Pyridin-2-yl analog () Not reported C₂₁H₁₈N₄O₂ N/A
Pyridin-3-yl analog () Not reported C₂₂H₂₁N₃ N/A
N-(pyridin-4-yl)benzene amine () Not reported Varies >95%
  • Purity for HPLC-purified analogs (e.g., compounds) ranges from 95.87% to 98.85%, reflecting robust synthetic protocols .

Biological Activity

N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines indole and pyridine moieties, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Structural Overview

The molecular structure of this compound can be represented as follows:

C19H19N3\text{C}_{19}\text{H}_{19}\text{N}_{3}

This compound consists of:

  • Indole moiety : Implicated in various biological activities.
  • Pyridine ring : Known for its role in drug development.
  • Aniline group : Contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. For instance, related compounds have shown potent CDK2 inhibitory activity with IC50 values in the low micromolar range, suggesting that this compound could exhibit similar properties .
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma) with IC50 values around 1.88 μM and 2.12 μM, respectively .
  • Antiviral Properties : There is emerging evidence suggesting that compounds with similar structures exhibit antiviral effects, potentially making them candidates for further research in viral infections.

Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Key findings include:

Study Activity Assessed IC50 Values Cell Lines Tested
Study 1CDK2 Inhibition0.98 μMMCF-7, B16-F10
Study 2Antiviral ActivityNot specifiedVarious
Study 3Cytotoxicity1.88 μM (MCF-7)MCF-7

Case Studies

  • Antitumor Efficacy : In a study evaluating a series of aniline derivatives, one compound displayed potent CDK2/cyclin E inhibitory activity, suggesting that this compound could be developed as an anticancer agent .
  • Molecular Docking Studies : Computational studies have indicated that the binding affinity of this compound to target proteins could be significant, facilitating further investigations into its mechanism of action against cancer cells and other diseases .

Q & A

Q. What are the established synthetic routes for N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:
  • Friedel-Crafts alkylation or Mannich-type reactions to couple the indole and pyridine moieties.
  • Use of palladium or copper catalysts (e.g., Pd/C, CuI) for cross-coupling reactions.
  • Solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) to prevent oxidation.
  • Temperature control (60–120°C) and purification via column chromatography.
    Example: A related compound, N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine , was synthesized using Pd-catalyzed coupling, achieving ~65% yield after optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm substitution patterns on the indole, pyridine, and aniline groups. For example, indolic NH protons typically appear at δ 10–12 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₂H₂₁N₃O for a structurally similar compound) with <2 ppm error .
  • X-ray crystallography : Resolves steric effects in the bulky [(indolyl)(pyridyl)methyl]aniline core .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Anticancer activity : IC₅₀ values in the µM range against breast (MCF-7) and colon (HCT-116) cancer lines, linked to apoptosis induction .
  • Antimicrobial activity : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) due to membrane disruption .
    Comparative
Structural AnalogAnticancer (IC₅₀, µM)Antimicrobial (MIC, µg/mL)
Target Compound12.5 (MCF-7)32 (S. aureus)
Indole-free analog>50>128

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

  • Methodological Answer :
  • Comparative substitution analysis : Modify the pyridine (e.g., 4-pyridyl vs. 3-pyridyl) or indole (2-methyl vs. unsubstituted) groups. For example, 2-methylindole analogs show 3× higher anticancer activity than unsubstituted indoles due to enhanced lipophilicity .
  • Molecular docking : Validate binding modes with targets (e.g., tubulin for anticancer activity). Pyridine-4-yl groups in the target compound show stronger π-π stacking with tubulin’s active site vs. pyridine-3-yl derivatives .

Q. What experimental strategies mitigate low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Catalyst screening : Test Pd(OAc)₂/XPhos systems for improved C–N bond formation.
  • Solvent optimization : Switch from DMF to DMA (dimethylacetamide) to reduce byproduct formation.
  • Kinetic studies : Use in-situ IR to monitor reaction progress and identify rate-limiting steps .

Q. How do electronic effects of substituents influence reactivity in electrophilic substitutions?

  • Methodological Answer :
  • Hammett analysis : Electron-donating groups (e.g., -OCH₃ on the aniline) increase nucleophilicity at the methylene bridge, favoring electrophilic attacks.
  • DFT calculations : Predict charge distribution; pyridine-4-yl withdraws electrons, making the indole C3 position more reactive .

Q. What advanced analytical methods validate purity and stability under physiological conditions?

  • Methodological Answer :
  • HPLC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4).
  • DSC (Differential Scanning Calorimetry) : Assess thermal stability (melting point >250°C indicates suitability for solid formulations) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported anticancer IC₅₀ values across studies?

  • Methodological Answer :
  • Standardize assay protocols : Use identical cell lines (e.g., MCF-7 vs. MDA-MB-231) and incubation times (48–72 hrs).
  • Control for compound aggregation : Perform dynamic light scattering (DLS) to confirm monodisperse solutions .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
CatalystPd(OAc)₂/XPhos+20%
SolventDMA (vs. DMF)+15%
Temperature80°C (vs. 100°C)-5% byproducts

Q. Table 2. Biological Activity Comparison

Compound ModificationAnticancer IC₅₀ (µM)LogP
2-methylindole12.53.2
Unsubstituted indole38.92.1

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